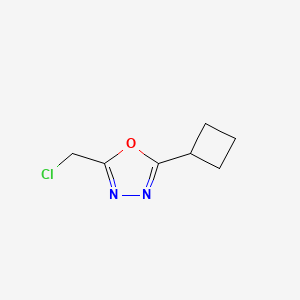
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one
Descripción general
Descripción
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a chemical compound with the CAS Number: 13372-52-6 . It has a molecular weight of 216.23 and belongs to the class of aryl ketones. The IUPAC name for this compound is 1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone .
Molecular Structure Analysis
The InChI code for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is 1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one is a powder at room temperature . Unfortunately, the search results do not provide more detailed information about its physical and chemical properties.Aplicaciones Científicas De Investigación
Electrophilic Addition Reactions
One application involves the electrophilic addition of methanesulfonyl fluoride towards unsaturated substrates. This process is used for synthesizing β-fluoroalkyl-methylthioethers, illustrating how similar compounds could participate in or catalyze addition reactions across carbon-carbon double bonds (Haufe et al., 1988).
Fluorination and Deoxofluorination
The discovery of fluorination agents with high thermal stability and resistance to hydrolysis highlights the role of fluoroalkyl-sulfonyl compounds in introducing fluorine into organic molecules. These agents, such as 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, demonstrate the capacity for efficient and diverse fluorination, including the transformation of carbonyl groups to CF2 and carboxylic groups to CF3, indicating potential applications in modifying compounds like "1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one" for fluorination purposes (Umemoto et al., 2010).
Selective Oxidation
Research on the selective oxidation of methane and ethane to alcohols in protic media provides insights into how related compounds might be used to facilitate or study similar transformations, highlighting the potential for "1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one" in oxidative processes (Sen et al., 1994).
Organocatalysis
The use of organocatalysts for highly enantioselective addition reactions, as demonstrated in the addition of 1-fluoro-1-nitro(phenylsulfonyl)methane to α,β-unsaturated aldehydes, showcases how sulfonyl fluorides can serve as key intermediates in stereoselective synthesis, suggesting potential applications in asymmetric synthesis and catalysis (Kamlar et al., 2010).
Safety and Hazards
The safety information for 1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one indicates that it causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray of the compound and to use it only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylsulfonylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3S/c1-6(11)7-3-4-9(8(10)5-7)14(2,12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZKXACVKHEXCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methanesulfonylphenyl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Endo-3-(boc-amino)-9-azabicyclo[3.3.1]nonane](/img/structure/B1524452.png)




![1-[4-(Azepane-1-carbonyl)piperidin-1-yl]-2-chloroethan-1-one](/img/structure/B1524463.png)

![3-[(2-chloroacetamido)methyl]-N-cyclopropylbenzamide](/img/structure/B1524466.png)


![[1-(Phenylsulfanyl)cyclopentyl]methanamine](/img/structure/B1524470.png)

![1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1524474.png)